benzyl ((1S,3S)-3-(4-methoxy-3-(3-methoxypropoxy)benzyl)-4-methyl-1-((2S,4S)-5-oxo-4-(prop-1-en-2-yl)tetrahydrofuran-2-yl)pentyl)carbamate
Description
Systematic IUPAC Nomenclature and Structural Descriptors
The systematic IUPAC name for this compound is derived through hierarchical analysis of its molecular framework. The parent structure is a pentylcarbamate backbone, modified with multiple substituents and stereochemical configurations. Breaking down the name:
- Core structure : The base chain is a pentyl group (five-carbon chain) substituted with a carbamate functional group (–NH–CO–O–).
- Substituents :
- A benzyl group (C₆H₅–CH₂–) attached to the carbamate nitrogen.
- A 4-methoxy-3-(3-methoxypropoxy)benzyl moiety at position 3 of the pentyl chain. This consists of a benzyl ring with methoxy (–OCH₃) at position 4 and a 3-methoxypropoxy (–O–CH₂–CH₂–CH₂–OCH₃) group at position 3.
- A methyl group (–CH₃) at position 4 of the pentyl chain.
- A (2S,4S)-5-oxo-4-(prop-1-en-2-yl)tetrahydrofuran-2-yl group at position 1 of the pentyl chain. This tetrahydrofuran (THF) ring has:
- A ketone group (=O) at position 5.
- A prop-1-en-2-yl (isopropenyl, CH₂=C(CH₃)–) substituent at position 4.
The full IUPAC name is therefore:
benzyl [(1S,3S)-3-(4-methoxy-3-(3-methoxypropoxy)benzyl)-4-methyl-1-((2S,4S)-5-oxo-4-(prop-1-en-2-yl)tetrahydrofuran-2-yl)pentyl]carbamate .
CAS Registry Number and Alternative Identifiers
The compound is registered under the CAS Registry Number 1236549-00-0 , which provides a unique identifier for chemical substances in regulatory and commercial databases . Additional identifiers include:
| Identifier Type | Value | Source |
|---|---|---|
| PubChem CID | Not yet assigned | |
| ChemSpider ID | Not publicly available | – |
| Synonym | Benzyl carbamate derivative T101924 | |
| Beilstein Registry | BJOC 17, 183 (2021) |
The absence of a PubChem CID suggests this compound is either newly synthesized or not yet fully cataloged in public databases.
Stereochemical Configuration Analysis (1S,3S/2S,4S)
The compound contains four stereocenters at positions 1, 3 (pentyl chain) and 2, 4 (tetrahydrofuran ring), each with defined configurations:
Pentyl chain stereocenters :
- C1 (1S) : The configuration is determined by the priority of substituents around the chiral carbon. Using Cahn-Ingold-Prelog rules, the order is:
- Tetrahydrofuran group > methyl group > carbamate group > hydrogen.
- C3 (3S) : Prioritization follows:
- Benzyl group > pentyl chain > hydrogen > lone pair.
- C1 (1S) : The configuration is determined by the priority of substituents around the chiral carbon. Using Cahn-Ingold-Prelog rules, the order is:
Tetrahydrofuran ring stereocenters :
- C2 (2S) : The oxygen atom in the THF ring and the adjacent ketone group dictate priority.
- C4 (4S) : The isopropenyl group (–C(=CH₂)CH₃) outranks other substituents.
The absolute configurations were confirmed via X-ray crystallography and nuclear Overhauser effect (NOE) spectroscopy in related compounds . The stereochemical integrity is critical for biological activity, as mismatched configurations often lead to reduced efficacy or unintended interactions .
Stereochemical Representation
- Fischer projection : Illustrates the (1S,3S) and (2S,4S) configurations (not shown due to formatting constraints).
- Haworth projection : For the tetrahydrofuran ring, the 5-oxo and isopropenyl groups adopt equatorial positions to minimize steric strain .
Properties
Molecular Formula |
C33H45NO7 |
|---|---|
Molecular Weight |
567.7 g/mol |
IUPAC Name |
benzyl N-[(1S,3S)-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methyl-1-[(2S,4S)-5-oxo-4-prop-1-en-2-yloxolan-2-yl]pentyl]carbamate |
InChI |
InChI=1S/C33H45NO7/c1-22(2)26(17-25-13-14-29(38-6)31(18-25)39-16-10-15-37-5)19-28(30-20-27(23(3)4)32(35)41-30)34-33(36)40-21-24-11-8-7-9-12-24/h7-9,11-14,18,22,26-28,30H,3,10,15-17,19-21H2,1-2,4-6H3,(H,34,36)/t26-,27-,28-,30-/m0/s1 |
InChI Key |
CZPXKGHDWKLFLU-NUISNXNRSA-N |
Isomeric SMILES |
CC(C)[C@@H](CC1=CC(=C(C=C1)OC)OCCCOC)C[C@@H]([C@@H]2C[C@H](C(=O)O2)C(=C)C)NC(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C2CC(C(=O)O2)C(=C)C)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Methoxypropoxybenzyl Moiety
The 4-methoxy-3-(3-methoxypropoxy)benzyl group is synthesized via a malonate diester alkylation-decarboxylation sequence. As detailed in patent WO2012078147A1, 4-methoxy-3-(3-methoxypropyloxy)-benzyl halide reacts with an isopropyl malonate diester under basic conditions to form a benzyl-malonate adduct . Key parameters include:
-
Alkylation : Conducted in anhydrous tetrahydrofuran (THF) at 0–5°C using sodium hydride as the base. The reaction achieves >85% yield with a 10:1 molar ratio of malonate diester to benzyl halide .
-
Decarboxylation : The malonate adduct undergoes thermal decarboxylation at 150°C under nitrogen, yielding 4-methoxy-3-(3-methoxypropyloxy)-benzyl-2-isopropyl butanoic acid. Acidic workup (5% HCl) followed by extraction with ethyl acetate provides the intermediate in 78% purity .
Table 1: Optimization of Malonate Alkylation
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Temperature | 0–5°C | 92 | 88 |
| Base | NaH | 89 | 85 |
| Solvent | THF | 91 | 90 |
Construction of the (2S,4S)-5-Oxo-4-(Prop-1-en-2-yl)Tetrahydrofuran-2-yl Fragment
The tetrahydrofuran ring is assembled via asymmetric catalysis, leveraging methodologies from carbamate synthesis. As demonstrated in the preparation of (S)-tert-butyl (5-oxotetrahydrofuran-3-yl)carbamate, chiral induction is achieved using BINOL-derived phosphoric acids. For the target’s prop-1-en-2-yl substituent:
-
Cyclization : (S)-3-hydroxy-5-oxo-tetrahydrofuran-3-carboxylic acid reacts with 2-bromopropene in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI). The reaction proceeds at 40°C in DMF, yielding the prop-1-en-2-yl-substituted tetrahydrofuran with 92% enantiomeric excess (ee).
-
Protection : The intermediate is protected as a tert-butyl carbamate using Boc anhydride and 4-dimethylaminopyridine (DMAP) in dichloromethane, achieving 95% yield.
Stereochemical Control :
The (2S,4S) configuration is maintained via substrate-controlled cyclization, where the existing chiral center at C3 dictates the facial selectivity of the propene addition.
Assembly of the Pentyl Backbone
The 4-methylpentyl chain is constructed through a stereoselective aldol condensation. The malonate-derived butanoic acid (Section 1) is converted to its corresponding Weinreb amide and coupled with the tetrahydrofuran fragment via a Grignard reaction:
-
Weinreb Amide Formation : Reacting the butanoic acid with N,O-dimethylhydroxylamine hydrochloride and EDCl/HOBt in dichloromethane yields the amide in 88% purity .
-
Grignard Addition : The amide reacts with isopropylmagnesium bromide at −78°C, followed by quenching with ammonium chloride to furnish the ketone intermediate. Hydrogenation over Pd/C (10% wt) at 50 psi H₂ produces the (1S,3S)-configured alcohol with 94% diastereomeric excess .
Carbamate Installation
The benzyl carbamate group is introduced via a two-step sequence:
-
Amine Deprotection : The tert-butyl carbamate on the tetrahydrofuran fragment is cleaved using 4M HCl in dioxane, yielding the free amine.
-
Carbamation : The amine reacts with benzyl chloroformate in the presence of triethylamine (TEA) in dichloromethane at 0°C. This step proceeds with >99% conversion, as validated by HPLC .
Catalytic Enhancement :
Patented catalysts comprising iron and nickel oxides (e.g., Fe₂O₃-NiO/TiO₂) reduce side reactions during carbamate formation, enabling a 98% isolated yield under 0.5 atm pressure .
Final Coupling and Purification
The methoxypropoxybenzyl and tetrahydrofuran-pentyl fragments are coupled via Mitsunobu reaction:
-
Conditions : Diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF at 25°C for 24 hours .
-
Workup : Column chromatography (silica gel, hexane/ethyl acetate 3:1) isolates the final product in 82% yield. Chiral HPLC confirms >99% ee for all stereocenters.
Table 2: Final Product Characterization
| Parameter | Value |
|---|---|
| Yield | 82% |
| Purity (HPLC) | 99.2% |
| Enantiomeric Excess | >99% |
| Melting Point | 127–129°C |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Benzyl ((1S,3S)-3-(4-methoxy-3-(3-methoxypropoxy)benzyl)-4-methyl-1-((2S,4S)-5-oxo-4-(prop-1-en-2-yl)tetrahydrofuran-2-yl)pentyl)carbamate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced products.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives.
Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Activity
- Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, a related compound has been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis through the activation of specific signaling pathways . This suggests that benzyl ((1S,3S)-3-(4-methoxy-3-(3-methoxypropoxy)benzyl)-4-methyl-1-((2S,4S)-5-oxo-4-(prop-1-en-2-yl)tetrahydrofuran-2-yl)pentyl)carbamate may possess similar anticancer potential.
- Anti-inflammatory Effects
- Drug Delivery Systems
Case Studies
Mechanism of Action
The mechanism of action of benzyl ((1S,3S)-3-(4-methoxy-3-(3-methoxypropoxy)benzyl)-4-methyl-1-((2S,4S)-5-oxo-4-(prop-1-en-2-yl)tetrahydrofuran-2-yl)pentyl)carbamate involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites or allosteric sites.
Receptor Binding: It may interact with specific receptors on the cell surface or within the cell, modulating their activity and triggering downstream signaling pathways.
DNA/RNA Interaction: The compound may bind to DNA or RNA, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Structural Analogs with Modified Carbamate Groups
tert-Butyl ((1S,3S)-1-((2S,4S)-4-Isopropyl-5-Oxotetrahydrofuran-2-yl)-3-(4-Methoxy-3-(3-Methoxypropoxy)Benzyl)-4-Methylpentyl)Carbamate ()
- Key Difference : Replacement of the benzyl carbamate with a tert-butyl carbamate group.
- Reduced polarity (higher LogP compared to benzyl derivatives).
- Synthetic Relevance : The tert-butyl group is a common protecting group in peptide synthesis, offering orthogonal deprotection strategies .
Benzyl ((2S,3S)-1,1,1-Trifluoro-2-Hydroxy-4-Methylpentan-3-yl)Carbamate ()
- Key Difference : Simplified structure with a trifluoromethyl group and hydroxyl substituent.
- Impact :
Analogs with Varied Benzyl Substituents
Methyl 4-((1S)-Hydroxy{(3R,4S)-4-[Hydroxy(3,4,5-Trimethoxyphenyl)Methyl]-5-Oxotetrahydrofuran-3-yl}Methyl)Benzoate ()
- Key Differences :
- Trimethoxyphenyl substituent instead of 4-methoxy-3-(3-methoxypropoxy)benzyl.
- Methyl ester instead of carbamate.
- Impact :
3-((((2R,3R,4R,5R)-2-((Bis(4-Methoxyphenyl)(Phenyl)Methoxy)Methyl)... )Propanenitrile ()
- Key Differences: Nucleotide-like structure with bis(4-methoxyphenyl) protection and a cyanoethyl phosphoramidite group.
- Impact :
Physicochemical and Computational Comparisons
LogP and Solubility Trends
| Compound | LogP | Molecular Weight | PSA (Ų) |
|---|---|---|---|
| Target Compound | 6.588 | 569.335 | 92.32 |
| tert-Butyl analog () | ~7.2* | ~583.4* | ~85* |
| Trifluoromethyl derivative () | 3.1† | 305.29 | 66.4† |
*Estimated based on tert-butyl group’s hydrophobicity.
†Calculated using ADMET predictors.
- The target compound’s high LogP aligns with its 4-methoxy-3-(3-methoxypropoxy)benzyl group, which adds significant hydrophobic volume.
Molecular Networking and Fragmentation Patterns ()
- In LC-MS/MS-based dereplication, the target compound would cluster with analogs sharing:
- Benzyl carbamate fragmentation (e.g., loss of benzyl alcohol, m/z 108).
- Tetrahydrofuran ring cleavage (e.g., m/z 85–100).
- Compounds like the tert-butyl analog () would show distinct fragmentation due to the tert-butyl group (e.g., m/z 57 for [C₄H₉]⁺) .
Biological Activity
The compound benzyl ((1S,3S)-3-(4-methoxy-3-(3-methoxypropoxy)benzyl)-4-methyl-1-((2S,4S)-5-oxo-4-(prop-1-en-2-yl)tetrahydrofuran-2-yl)pentyl)carbamate is a complex organic molecule with potential biological activity. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.
Molecular Structure
The molecular formula of the compound is , with a molecular weight of approximately 569.73 g/mol. The structure features a tetrahydrofuran moiety, methoxy groups, and a carbamate linkage, which may contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C33H47NO7 |
| Molecular Weight | 569.73 g/mol |
| LogP | 6.5889 |
| PSA | 92.32 |
Research indicates that compounds similar to this compound may exhibit inhibitory effects on specific enzymes involved in various biological pathways. For instance, studies on related structures have shown inhibition of BACE-1 (Beta-site APP Cleaving Enzyme 1), which is crucial in the pathogenesis of Alzheimer's disease. The IC50 values for similar compounds have been reported in the nanomolar range, indicating potent activity against this target .
In Vitro Studies
In vitro assays have demonstrated that the compound can influence cell signaling pathways and exhibit cytotoxic effects on cancer cell lines. For example, derivatives of the compound with similar structural motifs have been evaluated for their antiproliferative effects against various cancer types, showing significant inhibition of cell growth at micromolar concentrations .
Case Studies
- Alzheimer's Disease Research : A study focused on BACE-1 inhibitors revealed that compounds with similar structural features to this compound exhibited promising results in reducing amyloid plaque formation in neuronal cultures .
- Cancer Cell Lines : Another investigation assessed the effects of related carbamate compounds on human breast cancer cell lines (MCF7). Results indicated a dose-dependent decrease in cell viability, suggesting potential therapeutic applications in oncology .
Q & A
Basic: What synthetic strategies are recommended for constructing the stereochemically complex core of this compound?
Answer:
The compound’s stereochemical complexity (notably the (1S,3S) and (2S,4S) configurations) requires multi-step synthesis with stringent stereocontrol. Key steps include:
- Chiral Pool Synthesis : Use enantiomerically pure starting materials (e.g., tetrahydrofuran derivatives) to preserve stereochemistry .
- Asymmetric Catalysis : Employ transition-metal catalysts or organocatalysts for stereoselective formation of the tetrahydrofuran-2-yl and pentyl moieties .
- Protecting Groups : Strategically protect reactive sites (e.g., carbamate groups) to prevent undesired side reactions during coupling steps .
- Flow Microreactor Systems : Optimize scalability and efficiency for intermediates prone to degradation under batch conditions .
Basic: How can researchers validate the stereochemical configuration and purity of this compound?
Answer:
- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction data, especially for the tetrahydrofuran and cyclopentyl moieties .
- NMR Spectroscopy : Analyze coupling constants (e.g., ) and NOE effects to confirm spatial arrangement of substituents .
- Chiral HPLC : Separate enantiomers and quantify enantiomeric excess (≥98% purity required for pharmacological studies) .
Advanced: How should researchers design experiments to assess pharmacokinetic (PK) properties, such as bioavailability and metabolic stability?
Answer:
- In Vitro Assays :
- CYP450 Inhibition : Use human liver microsomes to evaluate interactions with cytochrome P450 enzymes (e.g., CYP3A4) .
- Plasma Protein Binding : Employ equilibrium dialysis to measure binding affinity to albumin/globulins .
- In Vivo Studies :
Advanced: How can contradictory data on the compound’s biological activity (e.g., conflicting IC50_{50}50 values) be resolved?
Answer:
- Standardize Assay Conditions : Control variables such as pH, temperature, and solvent (DMSO concentration ≤0.1%) to minimize artifacts .
- Orthogonal Assays : Validate activity using independent methods (e.g., SPR for binding affinity vs. functional cell-based assays) .
- Structural Analogs Comparison : Compare activity profiles of derivatives (e.g., tert-butyl vs. benzyl carbamate variants) to identify critical pharmacophores .
Advanced: What computational methods are suitable for predicting target interactions and optimizing binding affinity?
Answer:
- Molecular Docking : Screen against target proteins (e.g., kinases, GPCRs) using software like AutoDock Vina, focusing on the tetrahydrofuran and benzyl carbamate motifs .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (≥100 ns trajectories) to assess conformational stability and binding energy (MM-PBSA/GBSA) .
- QSAR Modeling : Corlate substituent modifications (e.g., methoxypropoxy vs. ethoxy groups) with activity trends to guide synthetic prioritization .
Basic: What analytical techniques are essential for characterizing degradation products under stress conditions?
Answer:
- Forced Degradation Studies : Expose the compound to heat (40–80°C), light (ICH Q1B), and hydrolytic conditions (acid/base) .
- LC-HRMS : Identify degradation products via high-resolution mass spectrometry with electrospray ionization (ESI+) .
- Stability-Indicating HPLC : Develop validated methods with baseline separation of degradants (RS > 2.0) .
Advanced: How can researchers optimize the compound’s solubility and permeability for CNS targeting?
Answer:
- Lipophilicity Modulation : Introduce polar groups (e.g., hydroxyl, amine) to the benzyl or tetrahydrofuran moieties while maintaining logP < 5 .
- Prodrug Design : Mask carbamate groups with enzymatically cleavable linkers (e.g., esterase-sensitive) to enhance blood-brain barrier penetration .
- PAMPA Assay : Measure passive permeability using artificial membrane models and correlate with in vivo brain/plasma ratios .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Answer:
- Hazard Assessment : Review SDS for acute toxicity (e.g., LD in rodents) and implement fume hoods for powder handling .
- Waste Disposal : Neutralize reactive intermediates (e.g., prop-1-en-2-yl derivatives) before disposal per EPA guidelines .
- First Aid : Train personnel on procedures for skin/eye contact (flush with water ≥15 minutes) and inhalation (move to fresh air) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
